cis-2-Fluorocyclopropanecarboxamide
Description
cis-2-Fluorocyclopropanecarboxamide is a fluorinated cyclopropane derivative characterized by a fluorine atom in the cis configuration relative to the carboxamide group on the cyclopropane ring. The carboxamide variant likely shares key properties with this carboxylic acid analog, such as steric constraints and electronic effects imposed by the cyclopropane ring and fluorine substituent.
Properties
IUPAC Name |
2-fluorocyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKRDKMJHXGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Fluorocyclopropanecarboxamide typically involves the cyclopropanation of fluorinated alkenes. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds stereoselectively to yield the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
cis-2-Fluorocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The applications of cis-2-Fluorocyclopropanecarboxamide are mainly related to its use as a building block in the synthesis of pharmaceuticals. The inclusion of a fluorine atom in drug molecules can enhance lipophilicity without significantly altering molecular volume, which improves membrane penetration and bioavailability . Fluorocyclopropane structural units have become a focal point in fluorine-containing drug research, with an increasing number of bioactive molecules containing this structure being discovered and some entering clinical trials .
Synthesis and Pharmaceutical Applications
2-Fluoro-1-cyclopropanecarboxylic acid: An improved method for producing 2-fluoro-1-cyclopropanecarboxylic acid and its derivatives involves reacting 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid and its derivatives with a metal and a base . These compounds are key intermediates in the production of pharmaceutical ingredients, especially quinolone anti-infectives .
Stereochemical differences: Cis-2-fluoro cyclopropane has shown improved potency, with the (S,S)-enantiomer being slightly more active than the (R,R)-enantiomer . Both enantiomers also demonstrated improved kinetic solubility .
Fluorinated Phenylcyclopropylamines: Research on fluorinated phenylcyclopropylamines has explored the effects of electron-donating and electron-withdrawing groups on their activity as inhibitors of monoamine oxidases (MAO) . The study found that trans-compounds were low micromolar inhibitors of both MAO A and MAO B, with moderate MAO A selectivity, while cis-analogues were MAO B selective .
Role of Fluorine in Pharmaceuticals
Increased Lipophilicity: Introducing a fluorine atom into a drug molecule can increase its lipophilicity without significantly changing its molecular volume, enhancing its ability to penetrate membranes in the body and improving bioavailability .
Enhanced Bioactivity: In 1954, it was discovered that introducing a fluorine atom into cortisone acetate to produce 9a-fluoroacetic acid cortisone resulted in an anti-inflammatory effect approximately 15 times stronger than that of hydrocortisone .
Mechanism of Action
The mechanism of action of cis-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-2-Fluoro-1-phenylcyclopropanecarboxylic Acid
- Structure : Cyclopropane ring with a fluorine atom (cis to carboxylic acid) and a phenyl substituent.
- Molecular Formula : C₁₀H₉FO₂ (MW = 180.18 g/mol) .
- Key Differences: The carboxamide group in cis-2-Fluorocyclopropanecarboxamide replaces the carboxylic acid, altering polarity and hydrogen-bonding capacity. Expected higher solubility in polar solvents (e.g., water or ethanol) for the carboxylic acid due to its ionizable COOH group, whereas the carboxamide may exhibit moderate solubility in organic solvents .
Non-Fluorinated Cyclopropanecarboxamides
- Example : Cyclopropanecarboxamide (unsubstituted).
- Structural Contrast : Absence of fluorine reduces electronegativity and steric bulk.
- Impact: Fluorine in the cis position enhances dipole moments and may improve metabolic stability by resisting enzymatic degradation .
Fluorinated Aromatic Derivatives
Data Table: Key Properties of this compound and Analogs
*Estimated based on structural analogs.
Biological Activity
Cis-2-Fluorocyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. The cyclopropane ring, characterized by its strained three-membered structure, imparts distinct electronic and steric properties that enhance the compound's pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, studies have indicated that cyclopropane derivatives can act as inhibitors of monoamine oxidases (MAO A and B), which are crucial for the metabolism of neurotransmitters. The selectivity and potency of these compounds can be influenced by the presence of fluorine substituents, which modulate their binding affinity to enzyme active sites.
Enzyme Inhibition
Research has shown that this compound exhibits selective inhibition against MAO B, with significantly lower activity against MAO A compared to its trans isomer counterparts. This selectivity is crucial for developing therapeutics aimed at treating mood disorders without the side effects associated with non-selective MAO inhibitors .
Pharmacological Activities
This compound has been linked to various pharmacological effects:
- Anti-inflammatory : The compound demonstrates significant anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Antitumor : Studies indicate that derivatives of cyclopropane carboxamides can inhibit the proliferation of certain cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting cytotoxicity .
- Neurochemical Effects : Given its interaction with MAOs, this compound may influence neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to its structure can significantly alter its biological activity. Key factors influencing this relationship include:
- Substituent Effects : The introduction of electron-withdrawing or donating groups on the aromatic ring can enhance or diminish inhibitory activity against MAO enzymes. For instance, compounds with para-substituted fluorine groups exhibit increased potency compared to their meta or ortho counterparts .
- Conformational Rigidity : The rigid conformation provided by the cyclopropane ring contributes to improved binding affinity and selectivity towards target enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Inhibition of MAO A and B : A comparative study demonstrated that cis isomers were 10 to 100 times less active against MAO A than their trans counterparts, while showing comparable inhibition against MAO B .
Compound Type IC50 (MAO A) IC50 (MAO B) Cis High Moderate Trans Low Moderate - Antitumor Activity : Research highlighted that 1-phenylcyclopropane carboxamide derivatives exhibited effective inhibition on U937 cell proliferation while maintaining low cytotoxicity levels .
- Neurotransmitter Modulation : The compound's ability to selectively inhibit MAO B suggests potential applications in neuropharmacology, particularly in treating depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
